Trepirium iodide
Overview
Description
Trepirium iodide is a chemical compound with the molecular formula C₁₂H₂₆I₂N₂O₂. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly notable for its unique properties and the reactions it undergoes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trepirium iodide typically involves the reaction of pyrrolidinium derivatives with iodide ions. One common method includes the reaction of 1,1-dimethyl-2-(2-(trimethylammonio)ethoxy)carbonyl pyrrolidinium with iodide ions under controlled conditions . The reaction is usually carried out in an aqueous medium at room temperature, ensuring the formation of the desired iodide salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Trepirium iodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different iodinated compounds.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The iodide ions in this compound can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like chloride or bromide ions can replace the iodide ions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various iodinated derivatives, amine compounds, and substituted halides .
Scientific Research Applications
Trepirium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other iodinated compounds.
Biology: this compound is used in studies involving iodide transport and metabolism.
Industry: This compound is used in the manufacturing of iodinated contrast agents for medical imaging
Mechanism of Action
The mechanism of action of trepirium iodide involves its interaction with molecular targets in the body. It is known to concentrate in the thyroid gland via the sodium/iodide symporter, where it is oxidized to iodine. This iodine is then used in the synthesis of thyroid hormones, which play a crucial role in regulating metabolism .
Comparison with Similar Compounds
Similar Compounds
Propidium iodide: Used as a nucleic acid stain in biological research.
Iodide I-131: A radioisotopic agent used in the treatment of thyroid malignancies.
Thallium iodide: Used in high-density infrared detectors.
Uniqueness
Trepirium iodide is unique due to its specific structure and the presence of both iodide and ammonium groups, which confer distinct chemical and biological properties. Unlike other iodides, it has a specific application in thyroid hormone synthesis and medical imaging .
Properties
CAS No. |
1018-34-4 |
---|---|
Molecular Formula |
C12H26I2N2O2 |
Molecular Weight |
484.16 g/mol |
IUPAC Name |
2-(1,1-dimethylpyrrolidin-1-ium-2-carbonyl)oxyethyl-trimethylazanium;diiodide |
InChI |
InChI=1S/C12H26N2O2.2HI/c1-13(2,3)9-10-16-12(15)11-7-6-8-14(11,4)5;;/h11H,6-10H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
CODSEWNHIHYVHK-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCCC1C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |
Canonical SMILES |
C[N+]1(CCCC1C(=O)OCC[N+](C)(C)C)C.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,1-dimethylpyrrolidine-2-carboxylic acid trimethylaminoethyl ester hygronium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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